Cas no 2227869-76-1 ((1S)-1-(2,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol)

(1S)-1-(2,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol is a chiral fluorinated alcohol derivative with potential applications in pharmaceutical and agrochemical synthesis. Its stereospecific (1S) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and chiral intermediate development. The presence of multiple fluorine atoms enhances metabolic stability and lipophilicity, which can be advantageous in drug design. The 2,5-difluoro-4-methylphenyl moiety contributes to its unique electronic and steric properties, facilitating selective reactivity in cross-coupling or nucleophilic substitution reactions. This compound is typically handled under inert conditions due to its sensitivity. Its well-defined structure allows for precise incorporation into complex molecules, supporting research in medicinal chemistry and material science.
(1S)-1-(2,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol structure
2227869-76-1 structure
Product name:(1S)-1-(2,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol
CAS No:2227869-76-1
MF:C9H7F5O
MW:226.143300294876
CID:6381553
PubChem ID:165680126

(1S)-1-(2,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(2,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol
    • EN300-1971368
    • 2227869-76-1
    • Inchi: 1S/C9H7F5O/c1-4-2-7(11)5(3-6(4)10)8(15)9(12,13)14/h2-3,8,15H,1H3/t8-/m0/s1
    • InChI Key: UIEUOSPEDOOQIE-QMMMGPOBSA-N
    • SMILES: FC1C=C(C)C(=CC=1[C@@H](C(F)(F)F)O)F

Computed Properties

  • Exact Mass: 226.04170565g/mol
  • Monoisotopic Mass: 226.04170565g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.2Ų

(1S)-1-(2,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1971368-0.1g
(1S)-1-(2,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol
2227869-76-1
0.1g
$1408.0 2023-09-16
Enamine
EN300-1971368-0.5g
(1S)-1-(2,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol
2227869-76-1
0.5g
$1536.0 2023-09-16
Enamine
EN300-1971368-1.0g
(1S)-1-(2,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol
2227869-76-1
1g
$1599.0 2023-06-01
Enamine
EN300-1971368-1g
(1S)-1-(2,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol
2227869-76-1
1g
$1599.0 2023-09-16
Enamine
EN300-1971368-10g
(1S)-1-(2,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol
2227869-76-1
10g
$6882.0 2023-09-16
Enamine
EN300-1971368-0.25g
(1S)-1-(2,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol
2227869-76-1
0.25g
$1472.0 2023-09-16
Enamine
EN300-1971368-0.05g
(1S)-1-(2,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol
2227869-76-1
0.05g
$1344.0 2023-09-16
Enamine
EN300-1971368-2.5g
(1S)-1-(2,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol
2227869-76-1
2.5g
$3136.0 2023-09-16
Enamine
EN300-1971368-5.0g
(1S)-1-(2,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol
2227869-76-1
5g
$4641.0 2023-06-01
Enamine
EN300-1971368-10.0g
(1S)-1-(2,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol
2227869-76-1
10g
$6882.0 2023-06-01

Additional information on (1S)-1-(2,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol

Comprehensive Overview of (1S)-1-(2,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227869-76-1)

The compound (1S)-1-(2,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227869-76-1) is a fluorinated aromatic alcohol with significant potential in pharmaceutical and agrochemical applications. Its unique structural features, including the 2,5-difluoro-4-methylphenyl moiety and the trifluoroethanol group, make it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly interested in this compound due to its stereospecificity ((1S)-configuration) and the growing demand for fluorinated building blocks in drug discovery.

In recent years, fluorinated compounds like (1S)-1-(2,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol have gained attention for their enhanced metabolic stability and bioavailability. These properties align with current trends in medicinal chemistry, where fluorine incorporation is a key strategy to optimize drug candidates. The CAS No. 2227869-76-1 is often searched in conjunction with terms such as "fluorinated chiral alcohols", "asymmetric synthesis", and "pharmaceutical intermediates", reflecting its relevance in cutting-edge research.

The synthesis of (1S)-1-(2,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol typically involves enantioselective reduction or resolution techniques, which are critical for achieving high optical purity. This aligns with the broader industry focus on green chemistry and sustainable synthesis, as reducing waste and improving efficiency are paramount. Analytical methods such as HPLC, NMR, and mass spectrometry are essential for characterizing this compound, ensuring compliance with regulatory standards.

Beyond pharmaceuticals, CAS No. 2227869-76-1 has potential applications in materials science, particularly in the development of liquid crystals and advanced polymers. Its fluorinated structure contributes to thermal stability and chemical resistance, properties highly sought after in high-performance materials. This versatility makes it a compound of interest for multidisciplinary research, bridging gaps between chemistry, biology, and engineering.

As the scientific community continues to explore the capabilities of (1S)-1-(2,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol, its role in catalysis and ligand design is also being investigated. The compound's ability to act as a chiral auxiliary or catalyst modifier could open new avenues in asymmetric synthesis, a field that remains a hotspot for innovation. Searches related to "chiral fluorinated catalysts" and "enantioselective reactions" often intersect with discussions about this molecule.

In summary, (1S)-1-(2,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227869-76-1) represents a compelling case study in modern synthetic chemistry. Its applications span multiple industries, driven by the increasing demand for fluorinated and stereochemically defined compounds. With ongoing advancements in synthetic methodologies and analytical technologies, the future of this compound looks promising, offering ample opportunities for innovation and discovery.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd